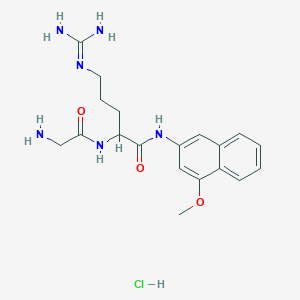
Gly-Arg 4-methoxy-beta-naphthylamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARQ-621 is a novel compound known for its potent inhibition of the human kinesin Eg5, a motor protein crucial for cell division. This compound has shown significant promise in anti-cancer drug development due to its ability to selectively target Eg5, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of ARQ-621 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity .
Chemical Reactions Analysis
ARQ-621 undergoes various chemical reactions, primarily involving its interaction with the Eg5 protein. The compound is known to induce G2/M cell cycle arrest, leading to apoptosis in cancer cells. The major products formed from these reactions are the result of the compound’s interaction with cellular proteins, leading to the inhibition of cell division .
Scientific Research Applications
ARQ-621 has been extensively studied for its anti-cancer properties. It has shown broad-spectrum cytotoxicity against a variety of human cancer cell lines, including pancreatic, breast, prostate, and ovarian carcinomas. The compound has demonstrated significant anti-tumor activity in preclinical models, with minimal toxicity to bone marrow-derived cells . This makes ARQ-621 a promising candidate for cancer therapy, particularly in cases where other treatments have failed.
Mechanism of Action
ARQ-621 exerts its effects by selectively inhibiting the Eg5 protein, a microtubule-based ATPase motor protein involved in cell division. By binding to Eg5, ARQ-621 prevents the formation of bipolar spindles, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of other Eg5 inhibitors but with reduced bone marrow toxicity .
Comparison with Similar Compounds
ARQ-621 is unique in its selective inhibition of Eg5 with minimal toxicity to bone marrow-derived cells. Other similar compounds, such as monastrol, also inhibit Eg5 but have been associated with higher toxicity levels. ARQ-621’s ability to induce cell cycle arrest and apoptosis in a broad range of cancer cell lines, while sparing healthy cells, sets it apart from other Eg5 inhibitors .
Properties
CAS No. |
100940-56-5 |
|---|---|
Molecular Formula |
C19H27ClN6O3 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C19H26N6O3.ClH/c1-28-16-10-13(9-12-5-2-3-6-14(12)16)24-18(27)15(25-17(26)11-20)7-4-8-23-19(21)22;/h2-3,5-6,9-10,15H,4,7-8,11,20H2,1H3,(H,24,27)(H,25,26)(H4,21,22,23);1H/t15-;/m0./s1 |
InChI Key |
ZMJQLLSJSFQLTM-RSAXXLAASA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl.Cl |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


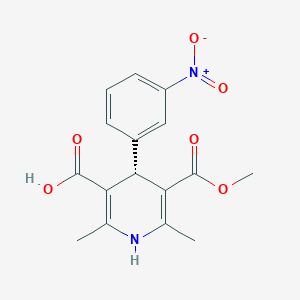

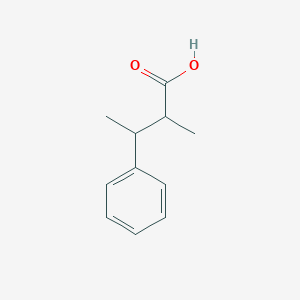
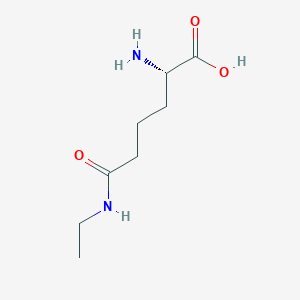
![(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B22955.png)

![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)

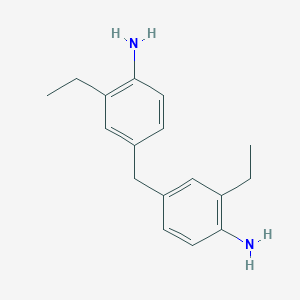


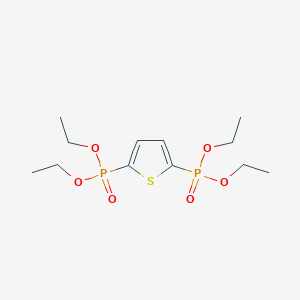
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
